1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anti-inflammatory properties . This compound is primarily used in research and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{R’-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R’} + \text{HCl} ]
In this case, the amine used is 2,2-dimethylcyclopropylamine, and the sulfonyl chloride is ethanesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-5(11(8,9)10)6-4-7(6,2)3/h5-6H,4H2,1-3H3,(H2,8,9,10) |
InChI Key |
IIZDNSBAMZMZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.